molecular formula C12H8ClNO3 B159011 1-Chloro-4-(4-nitrophenoxy)benzene CAS No. 1836-74-4

1-Chloro-4-(4-nitrophenoxy)benzene

Cat. No. B159011
CAS RN: 1836-74-4
M. Wt: 249.65 g/mol
InChI Key: GDEZSMXXDMVYHT-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-nitrophenoxy)benzene, commonly referred to as CNBP, is an aromatic compound used in a variety of chemical and biological applications. It is a chlorinated derivative of phenoxybenzene and is characterized by an aromatic ring containing a nitro group and a chlorine atom. CNBP has a wide range of chemical and biological properties and is used in numerous scientific applications, including synthesis, drug development, and research.

Scientific Research Applications

Synthesis of Bis(aminophenoxy)benzenes

Development of Novel Polyetherimide

The compound is also integral in the synthesis of novel fluorine-containing polyetherimides. By reacting with other compounds, such as hydroquinone and 2-chloro-5-nitrobenzene trifluoride, it contributes to creating materials with unique properties, significantly beneficial in specialized industrial applications (Yu Xin-hai, 2010).

Environmental Monitoring

1-Chloro-4-(4-nitrophenoxy)benzene has been studied in environmental monitoring, particularly in the analysis of herbicide residues in agricultural products like rice and wheat. A residue method capable of detecting this compound and its metabolites has been developed, which is sensitive and suited for routine use (I. Adler & J. Wargo, 1975).

Investigation of Photochemical Reactivity

This compound is also used to study the photochemical behavior of various herbicides in different soil types. Understanding its retention and photochemical reactivity aids in assessing the environmental impact of herbicides and their breakdown products (L. Scrano, S. Bufo, T. Cataldi, & T. Albanis, 2004).

properties

IUPAC Name

1-(4-chlorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEZSMXXDMVYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171451
Record name Benzene, 1-chloro-4-(4-nitrophenoxy)- (9CI)
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Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(4-nitrophenoxy)benzene

CAS RN

1836-74-4
Record name 1-Chloro-4-(4-nitrophenoxy)benzene
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Record name 1-Chloro-4-(4-nitrophenoxy)benzene
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Record name Benzene, 1-chloro-4-(4-nitrophenoxy)- (9CI)
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Record name 1-chloro-4-(4-nitrophenoxy)benzene
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Record name 1-Chloro-4-(4-nitrophenoxy)benzene
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Synthesis routes and methods I

Procedure details

Under a dry nitrogen atmosphere a stirred mixture of 10.9 g (0.077 mole) 4-fluoronitrobenzene, 9.95 g (0.0077 mole) 4-chlorophenol, and 11.8 g (0.085 mole) potassium carbonate in 175 mL of dimethylsulfoxide was heated at 70° C. for two days. The reaction mixture was cooled and filtered. The filtrate was diluted with water until a volume of one liter was obtained. This mixture was extracted with three 200 mL portions of diethyl ether. The combined ether extract was washed with water followed by an aqueous saturated sodium chloride solution. The washed extract was dried over anhydrous sodium sulfate and filtered. Evaporation of the filtrate under reduced pressure yielded 13.5 g 4-(4-chlorophenoxy)nitrobenzene (mp 67°-70° C.).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Chlorophenol (7 g), p-nitrobromobenzene (11.0 g) and potassium carbonate (9.02 g) in dimethylsufoxide (35 ml) were heated with stirring at 120° C. for 24 hours and cooled, and the mixture was poured into water. The resulting precipitate was collected by filtration and washed with water. The resultant was heated in a mixed solvent of methanol/water [4:1,(v/v)], and allowed to cool. The resulting product was collected by filtration to give 4-(4-chlorophenoxy)nitrobenzene (12.92 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 10.5 g (75.0 mmole) of 1-fluoro-4-nitrobenzene in 100 ml of dimethylsulfoxide and 9.64 g (75 mmole) of chlorophenol in 100 ml of DMSO was heated to 70° C. and maintained at this temperature for 4 hours. After allowing to cool to room temperature, 250 ml of water and then 250 ml of ethyl acetate were added slowly. The layers were separated and the organic layer was washed with 5×b 250 ml of water and 100 ml of sodium chloride, orange solid. Flash chromatography (CH2Cl2 eluent) yielded 18.34 g (98.0%) of the desired product as a yellow-orange solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

157.6 g of p-chloronitrobenzene and 150.5 g of sodium 4-chlorophenolate were initially introduced into a steel autoclave. At temperature, 150 g of liquid ammonia were pumped into the vessel, the mixture was brought to 80° C. and stirred at this temperature for 10 hours. 150 g of water were then pumped in the vessel, the mixture was cooled to room temperature, the pressure vessel was let down while removing the ammonia at the same time by distillation, and the reaction mixture was filtered off through a suction filter. The crystalline product was washed with water and dried to give 4-chloro-4'-nitrodiphenyl ether with a yield of 226.7 g=92.3% of the theoretical yield. The product is almost 100% pure.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
150.5 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(4-nitrophenoxy)benzene
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1-Chloro-4-(4-nitrophenoxy)benzene

Citations

For This Compound
4
Citations
RS Begunov, AN Valyaeva, VV Belyaev… - Russian Chemical …, 2015 - Springer
2,2-Bis[4-(4-nitroaryl)phenyl]hexafluoropropanes appropriate for the synthesis of monomers were prepared by the reaction of 2,2-bis[4-hydroxyphenyl)hexafluoropropane with 1-chloro-…
Number of citations: 9 link.springer.com
KS Sindhu, SM Ujwaldev, KK Krishnan, G Anilkumar - Journal of Catalysis, 2017 - Elsevier
The first efficient iron-catalyzed coupling of aryl iodides with phenols was developed exclusively with water as solvent. The reaction is performed with low cost and readily available FeCl …
Number of citations: 21 www.sciencedirect.com
S Tanii, M Arisawa, T Tougo, K Horiuchi… - Synlett, 2017 - thieme-connect.com
Unsymmetric di(heteroaryl) ethers were synthesized by the rhodium-catalyzed heteroaryl exchange reaction of heteroaryl aryl ethers and heteroaryl esters at equilibrium. Diverse …
Number of citations: 1 www.thieme-connect.com
VY Orlov, AS Lyutkin, EM Volkov, MB Kuzhin - Russian Journal of General …, 2017 - Springer
The formation of diphenyl ether derivatives during interaction of 4-nitrochlorobenzene and substituted phenols in a heterogeneous system [DMF in the presence of potassium carbonate …
Number of citations: 2 link.springer.com

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